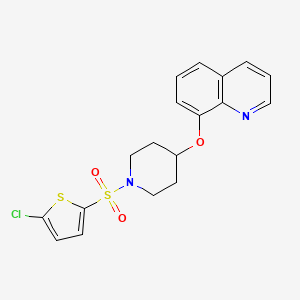

8-((1-((5-氯噻吩-2-基)磺酰)哌啶-4-基)氧基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline” is a complex organic molecule that contains several functional groups and structural features, including a quinoline ring, a piperidine ring, and a chlorothiophene group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . The synthesis of such compounds is an important task in modern organic chemistry .

Molecular Structure Analysis

The molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a quinoline ring, which is a fused ring system with a benzene ring and a pyridine ring. The chlorothiophene group contains a sulfur atom and a chlorine atom attached to a five-membered aromatic ring .

Chemical Reactions Analysis

Piperidine derivatives, like the one in this compound, can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

科学研究应用

合成和抗菌活性

一项研究详细介绍了 8-取代喹啉的合成,特别强调了这些化合物的抗菌活性。研究发现,改变喹啉环系上的取代基可以产生对革兰氏阳性菌和革兰氏阴性菌都具有有效活性的化合物。例如,具有某些哌啶基取代的衍生物对这些细菌菌株表现出增强的活性,说明了此类化合物在开发新的抗菌剂中的潜力 (Taguchi et al., 1992)。

抗癌活性

8-((1-((5-氯噻吩-2-基)磺酰基)哌啶-4-基)氧基)喹啉衍生物的另一个研究重点是抗癌治疗领域。一项通过杂交药效团方法设计的 4-氨基喹啉衍生物的研究显示出对乳腺癌细胞系的良好细胞毒性作用。一种特定化合物在广泛的癌症中表现出显着的疗效,证明了这些衍生物作为抗癌剂的潜力。该化合物的作用机制包括引起细胞周期停滞和增加癌细胞的溶酶体体积,表明对癌细胞具有比对非癌细胞更强的特异性毒性 (Solomon et al., 2019)。

生物和杀虫活性

由于 8-喹啉醇作为杀菌剂和杀真菌剂的已知生物活性,人们已经探索了各种 5-磺酰基-8-喹啉醇衍生物的合成。这些研究旨在开发具有作为生物调节剂潜力的新化合物,展示了这种化学结构在为农业和制药研究的各个领域做出贡献方面的多功能性 (Hafez et al., 1994)。

新合成方法

研究还集中在开发用于创建 8-喹啉衍生物的新合成方法上。例如,一项研究描述了通过新合成途径合成噻吩并[2,3-b]喹啉和相关衍生物。这些方法扩展了用于创建喹啉衍生物的工具箱,可能产生具有各种生物活性的新化合物 (Meth-Cohn et al., 1981)。

未来方向

属性

IUPAC Name |

8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3S2/c19-16-6-7-17(25-16)26(22,23)21-11-8-14(9-12-21)24-15-5-1-3-13-4-2-10-20-18(13)15/h1-7,10,14H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKULOEOELVLFJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2694271.png)

![ethyl 2-amino-5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]thiophene-3-carboxylate](/img/structure/B2694275.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2694276.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide](/img/structure/B2694279.png)

![(E)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2694281.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2694284.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2694286.png)

![1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2694292.png)